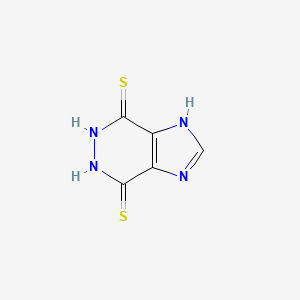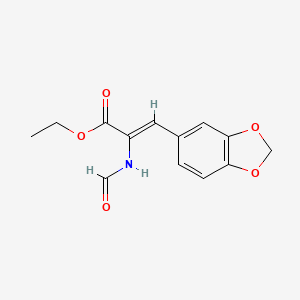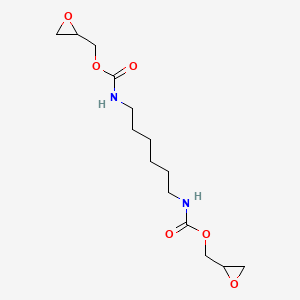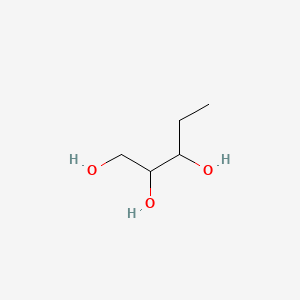
1,2,3-Pentanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Pentanetriol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Pentanetriol can be synthesized through several methods. One common approach involves the reduction of pentane-1,2,3-tricarboxylic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of pentane-1,2,3-trione. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Pentanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form pentane-1,2,3-triol derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Pentane-1,2,3-tricarboxylic acid.
Reduction: Pentane-1,2,3-triol derivatives.
Substitution: Pentane-1,2,3-trichloride.
Applications De Recherche Scientifique
1,2,3-Pentanetriol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its triol structure makes it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactive hydroxyl groups.
Mécanisme D'action
The mechanism of action of 1,2,3-Pentanetriol involves its ability to participate in various chemical reactions due to the presence of three hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound highly reactive. In biological systems, it can interact with enzymes and other proteins, potentially influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
1,2,4-Butanetriol: Another triol with a similar structure but different hydroxyl group positions.
1,2,5-Pentanetriol: A triol with hydroxyl groups at different positions on the pentane chain.
Glycerol (1,2,3-Propanetriol): A well-known triol with three hydroxyl groups on a three-carbon chain.
Uniqueness: 1,2,3-Pentanetriol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical properties and reactivity compared to other triols. This unique structure makes it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
5371-48-2 |
|---|---|
Formule moléculaire |
C5H12O3 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
pentane-1,2,3-triol |
InChI |
InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3 |
Clé InChI |
AALKGALVYCZETF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


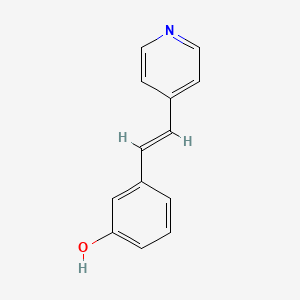

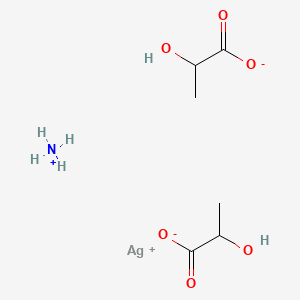



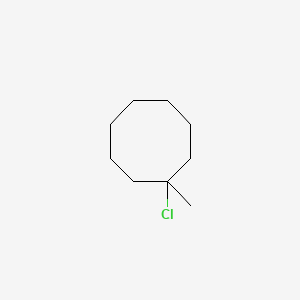

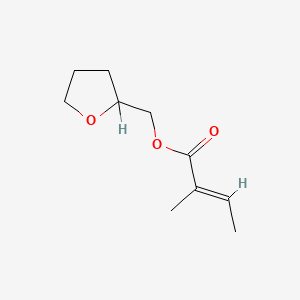
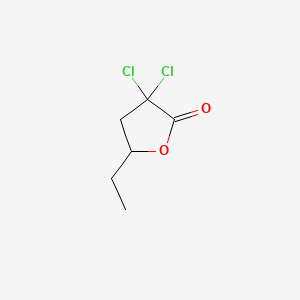
![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
